2-Bromo-6-isopropoxypyridine
Overview
Description
2-Bromo-6-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C9H11BrNO. It belongs to the pyridine family and is widely used in the field of organic synthesis due to its unique properties.
Mechanism of Action
Biochemical Pathways
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Action Environment
The action, efficacy, and stability of 2-Bromo-6-isopropoxypyridine can be influenced by various environmental factors . For example, the Suzuki–Miyaura cross-coupling reactions in which it is used are typically performed in an organic solvent and require a palladium catalyst .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-isopropoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteomic targets, influencing their activity and function . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and metabolic activity . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses . The compound’s ability to interact with various molecular targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Understanding the metabolic pathways associated with this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and effectiveness in different cellular contexts. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-isopropoxypyridine can be synthesized through various methods. One common method involves the bromination of 6-isopropoxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 6-isopropoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 6-isopropoxypyridine derivatives.
Coupling: Biaryl compounds are commonly formed.
Reduction: 6-Isopropoxypyridine is the primary product.
Scientific Research Applications
2-Bromo-6-isopropoxypyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of functional materials and polymers.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxypyridine
- 2-Bromo-6-ethoxypyridine
- 2-Bromo-6-propylpyridine
Uniqueness
2-Bromo-6-isopropoxypyridine is unique due to its isopropoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its analogs .
Properties
IUPAC Name |
2-bromo-6-propan-2-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOILDHZGNUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623306 | |
Record name | 2-Bromo-6-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463336-87-0 | |
Record name | 2-Bromo-6-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-isopropoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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